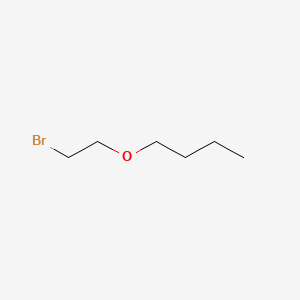

1-(2-Bromoethoxy)butane

Description

BenchChem offers high-quality 1-(2-Bromoethoxy)butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethoxy)butane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromoethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-2-3-5-8-6-4-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLUYEFMPZAHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215807 | |

| Record name | 2-Butoxyethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6550-99-8 | |

| Record name | 2-Butoxyethyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006550998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butoxyethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromoethoxy)butane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the target compound, 1-(2-Bromoethoxy)butane. Due to the limited availability of direct published data for this specific molecule, this guide outlines a plausible synthetic route based on the well-established Williamson ether synthesis. Furthermore, the expected characterization data is extrapolated from the analysis of structurally analogous compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis and drug development.

Synthesis of 1-(2-Bromoethoxy)butane

A reliable method for the synthesis of 1-(2-Bromoethoxy)butane is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. Two principal pathways are theoretically viable for the preparation of the target compound. The more practical approach involves the reaction of sodium butoxide with an excess of 1,2-dibromoethane. This strategy is favored to minimize the formation of the symmetrical diether, 1,2-dibutoxyethane.

Proposed Synthetic Pathway:

Caption: Proposed Williamson ether synthesis of 1-(2-Bromoethoxy)butane.

Experimental Protocol: Synthesis

Materials:

-

1-Butanol

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

1,2-Dibromoethane

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of Sodium Butoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-butanol (1 equivalent) dissolved in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium butoxide.

-

Williamson Ether Synthesis: Add an excess of 1,2-dibromoethane (5-10 equivalents) to the freshly prepared sodium butoxide solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-(2-Bromoethoxy)butane.

Characterization of 1-(2-Bromoethoxy)butane

The successful synthesis of 1-(2-Bromoethoxy)butane must be confirmed through various analytical and spectroscopic techniques. The following sections detail the expected results from these analyses based on data from structurally related compounds.

Predicted Physical and Spectroscopic Data

The following tables summarize the predicted quantitative data for 1-(2-Bromoethoxy)butane.

| Physical Property | Predicted Value |

| Molecular Formula | C₆H₁₃BrO |

| Molecular Weight | 181.07 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~180-190 °C |

| Density | ~1.2 g/mL |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| δ 3.82 | t | 2H | -O-CH₂-CH₂-Br | |

| δ 3.65 | t | 2H | -O-CH₂-CH₂-Br | |

| δ 3.50 | t | 2H | -O-CH₂-CH₂-CH₂-CH₃ | |

| δ 1.58 | sextet | 2H | -O-CH₂-CH₂-CH₂-CH₃ | |

| δ 1.39 | sextet | 2H | -O-CH₂-CH₂-CH₂-CH₃ | |

| δ 0.92 | t | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted Chemical Shift (ppm) | Assignment |

| δ 71.5 | -O-CH₂-CH₂-Br | |

| δ 70.0 | -O-CH₂-CH₂-CH₂-CH₃ | |

| δ 31.8 | -O-CH₂-CH₂-CH₂-CH₃ | |

| δ 30.5 | -O-CH₂-CH₂-Br | |

| δ 19.3 | -O-CH₂-CH₂-CH₂-CH₃ | |

| δ 13.9 | -O-CH₂-CH₂-CH₂-CH₃ |

| IR Spectroscopy (Neat) | Predicted Wavenumber (cm⁻¹) | Assignment |

| 2958, 2870 | C-H stretch (alkane) | |

| 1115 | C-O-C stretch (ether) | |

| 655 | C-Br stretch |

| Mass Spectrometry (EI) | Predicted m/z | Assignment |

| 180/182 | [M]⁺ (isotopes of Br) | |

| 135/137 | [M - C₂H₄O]⁺ | |

| 107/109 | [CH₂CH₂Br]⁺ | |

| 57 | [C₄H₉]⁺ (butyl cation) |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy: The IR spectrum will be obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the purified liquid will be placed between two sodium chloride plates for analysis.

Mass Spectrometry (MS): Mass spectral data will be acquired using a mass spectrometer with electron impact (EI) ionization. The sample will be introduced via direct infusion or through a gas chromatograph.

Gas Chromatography (GC): The purity of the synthesized compound and the progress of the reaction will be monitored using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5).

Characterization Workflow

The logical flow of the characterization process is crucial for confirming the identity and purity of the synthesized 1-(2-Bromoethoxy)butane.

Caption: Logical workflow for the characterization of 1-(2-Bromoethoxy)butane.

This in-depth guide provides a robust framework for the synthesis and characterization of 1-(2-Bromoethoxy)butane. The proposed methodologies and predicted data serve as a valuable resource for researchers to successfully prepare and validate this compound for its potential applications in various fields of chemical and pharmaceutical research.

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-Bromoethoxy)butane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Bromoethoxy)butane (CAS No. 6550-99-8). Due to the limited availability of experimental data for this specific compound, this guide combines available experimental values with predicted data generated from computational models, alongside general principles of chemical reactivity for analogous structures. The document covers key physical parameters, chemical behavior, a plausible synthetic route, and essential safety information. This guide is intended to serve as a valuable resource for researchers and professionals utilizing 1-(2-Bromoethoxy)butane in their work.

Introduction

1-(2-Bromoethoxy)butane is a bifunctional organic molecule containing both an ether linkage and a primary alkyl bromide. This structure suggests its utility as a versatile reagent in organic synthesis, potentially serving as a building block for introducing a butoxyethyl moiety into various molecular scaffolds. Its application can be envisaged in the synthesis of more complex molecules in fields such as pharmaceuticals, materials science, and agrochemicals. Understanding its physical and chemical properties is crucial for its effective use, for reaction design, and for ensuring safe handling.

Molecular and Basic Information

| Identifier | Value | Reference |

| IUPAC Name | 1-(2-Bromoethoxy)butane | |

| CAS Number | 6550-99-8 | |

| Molecular Formula | C₆H₁₃BrO | |

| Molecular Weight | 181.07 g/mol | |

| Canonical SMILES | CCCCOCCBr | |

| InChI | InChI=1S/C6H13BrO/c1-2-3-5-8-6-4-7/h2-6H2,1H3 |

Physical Properties

| Property | Value | Type | Reference |

| Boiling Point | 332-333 K (59-60 °C) at 0.017 atm | Experimental | |

| Boiling Point (at 760 mmHg) | 185.5 ± 7.0 °C | Predicted | |

| Melting Point | -45.3 ± 8.0 °C | Predicted | |

| Density | 1.21 ± 0.1 g/cm³ | Predicted | |

| Refractive Index | 1.452 ± 0.003 | Predicted | |

| Flash Point | 73.8 ± 12.1 °C | Predicted | |

| Vapor Pressure | 0.8 ± 0.3 mmHg at 25 °C | Predicted | |

| Enthalpy of Vaporization | 42.1 ± 3.0 kJ/mol | Predicted |

Chemical Properties and Reactivity

The chemical behavior of 1-(2-Bromoethoxy)butane is dictated by the presence of the ether and alkyl bromide functional groups.

4.1. Reactivity of the Alkyl Bromide

The primary alkyl bromide is susceptible to nucleophilic substitution reactions, likely proceeding through an Sₙ2 mechanism. The carbon atom bonded to the bromine is electrophilic and will be attacked by a wide range of nucleophiles.

-

With Nucleophiles (e.g., CN⁻, N₃⁻, RS⁻, R₂N⁻): It is expected to undergo substitution to form the corresponding nitriles, azides, thioethers, and amines.

-

With Alkoxides (e.g., RO⁻): Reaction with alkoxides would lead to the formation of a new ether, which is an extension of the Williamson ether synthesis.

-

With Carboxylates (e.g., RCOO⁻): Esterification can occur to yield the corresponding ester.

Due to the primary nature of the alkyl halide, elimination reactions (E2) are less likely to be the major pathway unless a sterically hindered, strong base is used.

4.2. Reactivity of the Ether Linkage

Ethers are generally stable under neutral and basic conditions. However, the ether bond in 1-(2-Bromoethoxy)butane can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like HBr or HI. This cleavage would likely result in the formation of 1,2-dibromoethane and butan-1-ol, which could be further converted to 1-bromobutane in the presence of excess acid.

4.3. Stability

1-(2-Bromoethoxy)butane is expected to be stable under standard storage conditions. However, like many ethers, it may be susceptible to the formation of explosive peroxides upon prolonged exposure to air and light. It is advisable to store it in a cool, dark, and tightly sealed container.

Synthesis

A plausible and common method for the synthesis of 1-(2-Bromoethoxy)butane is the Williamson ether synthesis .[1][2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of 1-(2-Bromoethoxy)butane, there are two possible disconnections, as illustrated in the diagram below.

Route A, involving the reaction of sodium butoxide with an excess of 1,2-dibromoethane, is generally preferred as it utilizes a more readily available and less hazardous alkoxide. Route B would require the formation of sodium 2-bromoethanolate, which could be more challenging to handle.

Experimental Protocol (General Procedure for Route A)

This is a generalized protocol and may require optimization.

Materials:

-

Butan-1-ol

-

Sodium metal or Sodium hydride (NaH)

-

1,2-Dibromoethane (in excess)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Butoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous diethyl ether or THF. Carefully add sodium metal (or sodium hydride) to the solvent. While stirring, slowly add butan-1-ol dropwise. The reaction is exothermic and will produce hydrogen gas if sodium metal is used; ensure proper ventilation. Continue stirring until all the sodium has reacted and a clear solution or a fine suspension of sodium butoxide is formed.

-

Reaction: To the freshly prepared sodium butoxide solution, add an excess of 1,2-dibromoethane. The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by fractional distillation under reduced pressure to yield pure 1-(2-Bromoethoxy)butane.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for 1-(2-Bromoethoxy)butane was found. The following are predicted spectra and fragmentation patterns based on its structure.

6.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following signals:

-

A triplet corresponding to the methyl protons (-CH₃) of the butyl group.

-

Two multiplets for the two methylene groups (-CH₂-) of the butyl group.

-

A triplet for the methylene group adjacent to the ether oxygen (-O-CH₂-CH₂-CH₃).

-

A triplet for the methylene group of the ethoxy part adjacent to the ether oxygen (-O-CH₂-CH₂-Br).

-

A triplet for the methylene group attached to the bromine atom (-CH₂-Br).

6.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the molecule. The chemical shifts will be influenced by the neighboring atoms, with the carbon attached to bromine being significantly downfield, and the carbons attached to the ether oxygen also being downfield compared to the alkyl carbons.

6.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for:

-

C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹).

-

C-O stretching of the ether linkage (a strong band around 1100-1150 cm⁻¹).

-

C-Br stretching (in the fingerprint region, typically 500-600 cm⁻¹).

6.4. Mass Spectrometry (Predicted Fragmentation)

In the mass spectrum, the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M peak should be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[6][7] Common fragmentation pathways would include:

-

Loss of a bromine radical to give a stable oxonium ion.

-

Cleavage of the C-C bonds of the butyl group.

-

Cleavage of the ether bond.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) for 1-(2-Bromoethoxy)butane is widely available. The following safety information is based on the general properties of alkyl halides and ethers.

-

Hazards: 1-(2-Bromoethoxy)butane is expected to be a combustible liquid.[1] It may be harmful if swallowed, inhaled, or absorbed through the skin.[8] Alkyl bromides are often irritating to the skin, eyes, and respiratory system. Ethers can form explosive peroxides.

-

Handling: Handle in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[1]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1] Protect from light and air to minimize peroxide formation.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] In case of skin contact, wash off with soap and plenty of water.[1] If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek medical attention immediately.[8]

Always consult a specific, supplier-provided Safety Data Sheet before handling this chemical.

Conclusion

1-(2-Bromoethoxy)butane is a potentially useful bifunctional molecule for organic synthesis. This guide has compiled the available and predicted information on its physical and chemical properties, a plausible synthetic route, and general safety precautions. The lack of extensive experimental data highlights the need for further characterization of this compound. Researchers should exercise caution when working with this chemical and refer to general safety protocols for alkyl halides and ethers.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. bp.com [bp.com]

An In-depth Technical Guide to 1-(2-Bromoethoxy)butane

CAS Number: 6550-99-8 Molecular Formula: C6H13BrO Synonyms: 2-Butoxyethyl bromide, 2-Bromoethyl butyl ether

This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)butane, a versatile haloalkane ether with applications as a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its physicochemical properties, synthesis, reactivity, and safety considerations. While specific biological signaling pathways involving this compound are not extensively documented in publicly available literature, this guide will explore potential biological interactions based on the reactivity of similar haloalkanes and outline experimental workflows for its synthesis and reactions.

Physicochemical Properties

1-(2-Bromoethoxy)butane is a primary alkyl halide, a class of compounds known for their utility as alkylating agents in various chemical transformations. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 6550-99-8 | N/A |

| Molecular Formula | C6H13BrO | [1] |

| Molecular Weight | 181.07 g/mol | [1] |

| Boiling Point | 172.5-173 °C | [2] |

| 178.7 °C at 760 mmHg | [3] | |

| Density | 1.2292 g/cm³ | [2] |

Synthesis and Experimental Protocols

The primary method for the synthesis of 1-(2-Bromoethoxy)butane is the Williamson ether synthesis, a robust and widely utilized reaction for the preparation of ethers. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.

Williamson Ether Synthesis: General Workflow

The synthesis of 1-(2-Bromoethoxy)butane can be conceptually approached in two ways via the Williamson ether synthesis, as depicted in the logical workflow diagram below. The preferred route typically involves the reaction of sodium butoxide with an excess of 1,2-dibromoethane to minimize the formation of the bis-ether byproduct.

Caption: Logical workflow for the Williamson ether synthesis of 1-(2-Bromoethoxy)butane.

Detailed Experimental Protocol (Representative)

Materials:

-

n-Butanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1,2-Dibromoethane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add n-butanol (1.0 eq) dissolved in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of the sodium butoxide.

-

Add 1,2-dibromoethane (2.0 eq, to be used in excess) dropwise to the reaction mixture via the dropping funnel.

-

Heat the reaction mixture to 50-60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain 1-(2-Bromoethoxy)butane.

Chemical Reactivity and Applications in Synthesis

As a primary alkyl halide, 1-(2-Bromoethoxy)butane is an excellent substrate for SN2 reactions. The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity makes it a valuable building block for the introduction of the butoxyethyl group into various molecules.

Reactions with Nucleophiles

1-(2-Bromoethoxy)butane can react with various nucleophiles to form a diverse array of products. The general reaction scheme is as follows:

Nu- + CH3CH2CH2CH2OCH2CH2Br → CH3CH2CH2CH2OCH2CH2Nu + Br-

Where Nu- can be, for example:

-

RO- (alkoxides): To form other ethers.

-

ArO- (phenoxides): To form aryl ethers.

-

RNH2, R2NH (amines): To form substituted amines.

-

N3- (azide): To form azides, which can be further reduced to primary amines.

-

CN- (cyanide): To form nitriles, which can be hydrolyzed to carboxylic acids or reduced to primary amines.

The following diagram illustrates the general reactivity of 1-(2-Bromoethoxy)butane as an alkylating agent.

Caption: General reactivity of 1-(2-Bromoethoxy)butane with various nucleophiles.

Potential Biological Activity and Drug Development Applications

While specific studies on the biological activity of 1-(2-Bromoethoxy)butane are limited, the reactivity of haloalkanes in biological systems is an area of active research. The introduction of bromine into a molecule can influence its pharmacological properties, including therapeutic activity and metabolism.[4][5]

Interaction with Biological Nucleophiles

The electrophilic nature of 1-(2-Bromoethoxy)butane suggests it has the potential to react with biological nucleophiles, such as the side chains of amino acids (e.g., cysteine, histidine) in proteins and nucleobases in DNA. This alkylating activity is a common mechanism of toxicity for many haloalkanes, as it can lead to enzyme inhibition and DNA damage.

Enzymatic Detoxification

In biological systems, haloalkanes can be detoxified by enzymes such as haloalkane dehalogenases. These enzymes catalyze the hydrolysis of the carbon-halogen bond, converting the haloalkane into a less toxic alcohol. The general mechanism involves a nucleophilic attack by an amino acid residue in the enzyme's active site.

The following diagram illustrates a simplified, hypothetical workflow for the interaction of a generic bromoalkane ether with a biological system.

Caption: Hypothetical interaction of 1-(2-Bromoethoxy)butane in a biological system.

Role in Drug Design

The butoxyethyl moiety is present in some pharmacologically active compounds. The ability of 1-(2-Bromoethoxy)butane to act as a linker or to introduce this group makes it a potentially useful reagent in drug discovery and development for creating new chemical entities with desirable pharmacokinetic and pharmacodynamic properties.

Spectroscopic Data (Representative)

-

1H NMR: The spectrum would be expected to show signals corresponding to the butyl group (a triplet for the terminal methyl group, and multiplets for the three methylene groups) and the ethoxy group (two triplets for the two methylene groups), with the methylene group adjacent to the bromine atom being the most downfield of the aliphatic protons.

-

13C NMR: The spectrum would show six distinct signals for the six carbon atoms in the molecule. The carbon atom attached to the bromine would be expected to appear in the range of 30-40 ppm, while the carbons attached to the oxygen atom would be in the range of 60-70 ppm.

-

IR Spectroscopy: The spectrum would be characterized by strong C-O stretching vibrations in the region of 1150-1085 cm-1 and C-H stretching vibrations just below 3000 cm-1. The C-Br stretching vibration would appear in the fingerprint region, typically between 600 and 500 cm-1.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of approximately equal intensity, which is characteristic of compounds containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom and cleavage of the ether linkage.

Safety and Handling

1-(2-Bromoethoxy)butane should be handled with appropriate safety precautions in a well-ventilated fume hood. As with other alkylating agents, it should be considered potentially toxic and a skin and eye irritant. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

1-(2-Bromoethoxy)butane is a valuable synthetic intermediate due to its reactivity as a primary alkyl halide. Its utility in introducing the butoxyethyl group into various molecules makes it a relevant compound in the fields of organic synthesis and medicinal chemistry. While its specific biological activities are not well-documented, its potential for interaction with biological systems warrants further investigation. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective and safe utilization.

References

- 1. Cytotoxicity of Typical Diiodoalkanes from Shale Gas Wastewater in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of in vivo genotoxicity of haloalkanes and haloalkenes carcinogenic to rodents by the alkaline single cell gel electrophoresis (comet) assay in multiple mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-enzymatic and enzymatic hydrolysis of alkyl halides: A haloalkane dehalogenation enzyme evolved to stabilize the gas-phase transition state of an SN2 displacement reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. thieme-connect.de [thieme-connect.de]

Spectral Analysis of 1-(2-Bromoethoxy)butane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 1-(2-Bromoethoxy)butane (CAS No. 6550-99-8), also known as 2-Bromoethyl butyl ether. Due to the limited availability of public experimental spectral data, this document combines available experimental data with predicted spectral information to offer a comprehensive analytical profile.

Chemical Structure and Properties

-

IUPAC Name: 1-(2-Bromoethoxy)butane

-

Synonyms: 2-Bromoethyl butyl ether, 2-Butoxyethyl bromide

-

CAS Number: 6550-99-8

-

Molecular Formula: C₆H₁₃BrO

-

Molecular Weight: 181.07 g/mol

Spectral Data Summary

The following tables summarize the available and predicted spectral data for 1-(2-Bromoethoxy)butane.

Table 1: Predicted ¹H NMR Spectral Data

Disclaimer: The following ¹H NMR data is predicted and has not been experimentally verified.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.75 | Triplet | 2H | -O-CH₂-CH₂-Br |

| ~3.55 | Triplet | 2H | -O-CH₂-CH₂-Br |

| ~3.45 | Triplet | 2H | CH₃-CH₂-CH₂-CH₂-O- |

| ~1.55 | Sextet | 2H | CH₃-CH₂-CH₂-CH₂-O- |

| ~1.35 | Sextet | 2H | CH₃-CH₂-CH₂-CH₂-O- |

| ~0.90 | Triplet | 3H | CH₃-CH₂-CH₂-CH₂-O- |

Table 2: Predicted ¹³C NMR Spectral Data

Disclaimer: The following ¹³C NMR data is predicted and has not been experimentally verified.

| Chemical Shift (ppm) | Assignment |

| ~71.5 | -O-CH₂-CH₂-Br |

| ~70.0 | CH₃-CH₂-CH₂-CH₂-O- |

| ~31.5 | -O-CH₂-CH₂-Br |

| ~31.0 | CH₃-CH₂-CH₂-CH₂-O- |

| ~19.0 | CH₃-CH₂-CH₂-CH₂-O- |

| ~13.5 | CH₃-CH₂-CH₂-CH₂-O- |

Table 3: Infrared (IR) Spectroscopy Data

Data sourced from the NIST WebBook.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (alkane) |

| 1120 | Strong | C-O-C stretch (ether) |

| 650 | Medium-Strong | C-Br stretch |

Table 4: Mass Spectrometry (MS) Data

Data sourced from the NIST WebBook.

| m/z | Relative Intensity | Possible Fragment |

| 182/180 | Low | [M]⁺ (Molecular Ion) |

| 137/135 | Medium | [M - C₂H₄O]⁺ |

| 123/121 | Medium | [M - C₄H₉]⁺ |

| 109/107 | High | [C₄H₉O]⁺ |

| 57 | Very High | [C₄H₉]⁺ (Base Peak) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 1-(2-Bromoethoxy)butane would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample would be injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagram illustrates the chemical structure of 1-(2-Bromoethoxy)butane and highlights the key correlations for its spectral analysis.

Caption: Structure and key spectral correlations for 1-(2-Bromoethoxy)butane.

An In-depth Technical Guide to 1-(2-Bromoethoxy)butane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(2-Bromoethoxy)butane, including its molecular formula, weight, and other key physicochemical properties. This document also presents a representative experimental protocol for its synthesis via the Williamson ether synthesis, alongside essential safety information. A comparison with the related compound 1-[2-(2-bromoethoxy)ethoxy]butane is also provided to prevent potential nomenclature confusion.

Core Properties and Formula

1-(2-Bromoethoxy)butane is an organic compound classified as a bromoalkyl ether. Its fundamental properties are summarized below. For clarity, data for the structurally related and sometimes confused compound, 1-[2-(2-bromoethoxy)ethoxy]butane, is also included.

Physicochemical Data Summary

| Property | 1-(2-Bromoethoxy)butane | 1-[2-(2-bromoethoxy)ethoxy]butane |

| CAS Number | 6550-99-8 | 593-19-1 |

| Molecular Formula | C₆H₁₃BrO | C₈H₁₇BrO₂ |

| Molecular Weight | 181.07 g/mol | 225.12 g/mol [1] |

| Synonyms | Not specified | 1-bromo-2-(2-butoxyethoxy)ethane |

| Boiling Point | Data not available | 244.5°C at 760 mmHg |

| Density | Data not available | 1.207 g/cm³ |

| Flash Point | Data not available | 90.1°C |

| Refractive Index | Data not available | 1.452 |

Chemical Structure

The structural formula of 1-(2-Bromoethoxy)butane is depicted below, illustrating the arrangement of its constituent atoms.

Caption: Chemical structure of 1-(2-Bromoethoxy)butane.

Experimental Protocols

Representative Synthesis: Williamson Ether Synthesis

This reaction proceeds in two main stages: the formation of a butoxide from butanol and a strong base, followed by the nucleophilic substitution reaction with 1,2-dibromoethane.

Materials:

-

n-Butanol

-

Sodium hydride (NaH) or other strong base

-

1,2-Dibromoethane

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Distilled water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-butanol in the anhydrous solvent. Cool the solution in an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. The reaction is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of sodium butoxide.

-

Nucleophilic Substitution: Cool the solution of sodium butoxide in an ice bath. Add 1,2-dibromoethane dropwise to the reaction mixture. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water to consume any unreacted sodium hydride. Transfer the mixture to a separatory funnel and wash with water and then with brine.

-

Isolation and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product. The final product, 1-(2-bromoethoxy)butane, can be purified by fractional distillation under reduced pressure.

Caption: Workflow for the Williamson ether synthesis of 1-(2-Bromoethoxy)butane.

Safety and Handling

General Safety Precautions:

-

Engineering Controls: Handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere to prevent peroxide formation.

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of all available safety data and established laboratory safety practices.

References

An In-depth Technical Guide on the Solubility of 1-(2-Bromoethoxy)butane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-(2-Bromoethoxy)butane is a halogenated ether with potential applications as an alkylating agent and intermediate in organic synthesis. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective use in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of 1-(2-Bromoethoxy)butane based on its chemical structure and the principle of "like dissolves like." Due to the limited availability of specific quantitative solubility data in public literature, this document also furnishes a detailed experimental protocol for the precise determination of its solubility.

Physicochemical Properties of 1-(2-Bromoethoxy)butane

A foundational understanding of the physicochemical properties of 1-(2-Bromoethoxy)butane is essential for predicting its behavior in different solvent systems.

| Property | Value |

| Molecular Formula | C₆H₁₃BrO |

| Molecular Weight | 181.07 g/mol |

| Boiling Point | Not explicitly available, but expected to be relatively high due to its molecular weight and polarizable bromine atom. |

| Density | Not explicitly available. |

| Structure | CH₃(CH₂)₃OCH₂CH₂Br |

The structure reveals a molecule with a non-polar butyl group and a more polar bromoethoxy group. This duality suggests it will be miscible with a range of organic solvents.

Predicted Solubility Profile

Based on the chemical principle of "like dissolves like," the solubility of 1-(2-Bromoethoxy)butane in common organic solvents can be qualitatively predicted. The presence of the butyl chain suggests good solubility in non-polar solvents, while the ether linkage and bromo group may impart some solubility in more polar solvents.

Table 1: Predicted Solubility of 1-(2-Bromoethoxy)butane in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Miscible | The non-polar butyl group will interact favorably with non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Soluble to Miscible | The ether oxygen and polarizable C-Br bond allow for dipole-dipole interactions with polar aprotic solvents. |

| Polar Protic | Ethanol, Methanol | Soluble | The ether oxygen can act as a hydrogen bond acceptor, though the overall molecule is not highly polar. |

| Aqueous | Water | Sparingly Soluble to Insoluble | The hydrophobic butyl chain is expected to dominate, leading to low water solubility. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, the isothermal shake-flask method is recommended. This is a reliable and widely used technique for determining the solubility of a liquid in a solvent.[1][2]

Materials:

-

1-(2-Bromoethoxy)butane

-

Selected organic solvents (high purity)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Vials with airtight seals

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1-(2-Bromoethoxy)butane to a known volume of the chosen organic solvent in a sealed vial. An excess is indicated by the presence of a distinct second phase.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the constant temperature until the undissolved solute has settled.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, ensuring no undissolved solute is taken.

-

For analysis, it may be necessary to dilute the sample with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the concentration of 1-(2-Bromoethoxy)butane in the collected sample using a pre-calibrated analytical method, such as Gas Chromatography (GC).

-

Prepare a calibration curve using standard solutions of known concentrations of 1-(2-Bromoethoxy)butane in the same solvent.

-

From the calibration curve, determine the concentration of the solute in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of 1-(2-Bromoethoxy)butane.

Conclusion

While specific published quantitative data on the solubility of 1-(2-Bromoethoxy)butane is scarce, its molecular structure provides a strong basis for predicting its solubility profile. It is anticipated to be highly soluble in a wide range of common organic solvents and sparingly soluble in water. For applications demanding precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This information is critical for researchers and professionals in drug development and organic synthesis to effectively utilize this compound in their work.

References

An In-depth Technical Guide on the Reactivity of the Carbon-Bromine Bond in 1-(2-Bromoethoxy)butane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 1-(2-Bromoethoxy)butane. As a primary alkyl bromide with an ether linkage, this molecule is a versatile substrate for various nucleophilic substitution and elimination reactions, making it a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other functional materials. This document will explore the key reaction pathways, including the bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2) mechanisms, supported by quantitative data from analogous systems, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction

1-(2-Bromoethoxy)butane possesses a terminal primary carbon-bromine bond, which is the primary site of its reactivity. The presence of an ether oxygen atom in the backbone can influence the molecule's polarity and solvation properties but is not expected to significantly alter the fundamental reactivity of the C-Br bond, which is characteristic of primary bromoalkanes. The principal reaction pathways for this substrate are nucleophilic substitution and elimination, with the outcome being highly dependent on the nature of the nucleophile/base, solvent, and temperature.

Physicochemical and Spectroscopic Data

While specific experimental data for 1-(2-Bromoethoxy)butane is not extensively available in public databases, its properties can be reliably predicted based on closely related compounds and established principles of organic chemistry.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C(6)H({13})BrO |

| Molecular Weight | 181.07 g/mol |

| Boiling Point | Approx. 180-190 °C |

| Density | Approx. 1.2 g/cm³ |

| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, acetone); sparingly soluble in water. |

Representative Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1-(2-Bromoethoxy)butane, extrapolated from analogous bromoalkyl ethers.

¹H NMR Spectroscopy (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.65 | t | 2H | -O-CH(_2)-CH(_2)-Br |

| ~3.50 | t | 2H | -O-CH(_2)-CH(_2)-Br |

| ~3.45 | t | 2H | Bu-O-CH(_2)- |

| ~1.55 | m | 2H | Bu-CH(_2)-CH(_2)-O- |

| ~1.35 | m | 2H | Bu-CH(_3)-CH(_2)- |

| ~0.90 | t | 3H | Bu-CH(_3) |

¹³C NMR Spectroscopy (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~71 | Bu-O-CH(_2)- |

| ~70 | -O-CH(_2)-CH(_2)-Br |

| ~32 | Bu-CH(_2)-CH(_2)-O- |

| ~30 | -O-CH(_2)-CH(_2)-Br |

| ~19 | Bu-CH(_3)-CH(_2)- |

| ~14 | Bu-CH(_3) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2960-2850 | C-H stretch (alkane) |

| 1300-1150 | C-H wag (-CH(_2)Br)[1] |

| 1150-1050 | C-O stretch (ether)[2][3][4] |

| 690-515 | C-Br stretch[1] |

Mass Spectrometry (MS)

| m/z | Assignment |

| 180/182 | Molecular ion (M⁺, M+2) due to ⁷⁹Br and ⁸¹Br isotopes |

| 101 | [M - Br]⁺ |

| 73 | [C(_4)H(_9)O]⁺ (alpha-cleavage) |

| 57 | [C(_4)H(_9)]⁺ |

Key Reaction Pathways

The reactivity of the C-Br bond in 1-(2-Bromoethoxy)butane is dominated by two competing pathways: nucleophilic substitution and elimination.

Nucleophilic Substitution (S(_N)2) Reactions

As a primary bromoalkane, 1-(2-Bromoethoxy)butane is an excellent substrate for S(_N)2 reactions. This pathway is favored by strong, sterically unhindered nucleophiles. The reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral.

A prime example of an S(_N)2 reaction involving this substrate is the Williamson ether synthesis, where an alkoxide acts as the nucleophile to form a new ether.[5][6][7]

Quantitative Data for S(_N)2 Reactivity of Primary Bromoalkanes

The following table presents relative reaction rates for the S(_N)2 reaction of various primary bromoalkanes, illustrating the effect of steric hindrance. It is expected that 1-(2-Bromoethoxy)butane would exhibit reactivity similar to 1-bromobutane.

| Bromoalkane | Structure | Relative Rate of S(_N)2 Reaction (with NaI in Acetone) |

| Ethyl bromide | CH(_3)CH(_2)Br | ~1 |

| 1-Bromobutane | CH(_3)(CH(_2))(_2)CH(_2)Br | ~0.4 |

| Isobutyl bromide | (CH(_3))(_2)CHCH(_2)Br | ~0.03 |

| Neopentyl bromide | (CH(_3))(_3)CCH(_2)Br | ~0.00001 |

Elimination (E2) Reactions

When 1-(2-Bromoethoxy)butane is treated with a strong, sterically hindered base, an E2 reaction can occur, leading to the formation of 1-butoxyethene (butyl vinyl ether). The E2 mechanism is a concerted process where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), and the bromide ion is simultaneously eliminated.

The choice of base is critical in directing the reaction towards elimination over substitution.[8] Bulky bases, such as potassium tert-butoxide (KOtBu), favor elimination.[9][10][11]

Competition Between Substitution and Elimination

The ratio of substitution to elimination products is influenced by several factors:

| Factor | Favors Substitution (S(_N)2) | Favors Elimination (E2) |

| Base/Nucleophile | Strong, non-bulky nucleophiles (e.g., I⁻, RS⁻, N(_3)⁻) | Strong, bulky bases (e.g., KOtBu, LDA)[9][10][11] |

| Solvent | Polar aprotic (e.g., acetone, DMSO) | Less polar/ethanolic[8] |

| Temperature | Lower temperatures | Higher temperatures[8][12] |

Experimental Protocols

The following are representative experimental protocols for the key reactions of 1-(2-Bromoethoxy)butane.

Protocol for Williamson Ether Synthesis (S(_N)2)

Objective: To synthesize 1-ethoxy-2-butoxyethane from 1-(2-Bromoethoxy)butane and sodium ethoxide.

Materials:

-

1-(2-Bromoethoxy)butane

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, addition funnel, magnetic stirrer, heating mantle

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

-

Carefully add small pieces of sodium metal to the ethanol to generate sodium ethoxide in situ.

-

Once all the sodium has reacted, add 1-(2-Bromoethoxy)butane dropwise to the stirred solution of sodium ethoxide.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the product by fractional distillation.

Protocol for E2 Elimination

Objective: To synthesize 1-butoxyethene from 1-(2-Bromoethoxy)butane using potassium tert-butoxide.

Materials:

-

1-(2-Bromoethoxy)butane

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Pentane

-

Anhydrous sodium sulfate

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous THF.

-

Add 1-(2-Bromoethoxy)butane to the stirred solution.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of the volatile alkene.

-

Cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with pentane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and carefully remove the solvent by distillation at atmospheric pressure to isolate the 1-butoxyethene.

Logical Workflow for Reaction Pathway Determination

The decision to favor either a substitution or elimination pathway for 1-(2-Bromoethoxy)butane can be systematically approached as illustrated in the following workflow.

Conclusion

The carbon-bromine bond in 1-(2-Bromoethoxy)butane exhibits reactivity characteristic of a primary bromoalkane, making it a versatile substrate for both S(_N)2 and E2 reactions. The choice of reagents and reaction conditions is paramount in selectively directing the transformation towards either nucleophilic substitution to form new ethers or other functionalized products, or towards elimination to generate vinyl ethers. A thorough understanding of the principles outlined in this guide will enable researchers and drug development professionals to effectively utilize this and similar bromoalkanes in the synthesis of complex molecular architectures.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. rsc.org [rsc.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Potential Applications of 1-(2-Bromoethoxy)butane in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromoethoxy)butane is a bifunctional organic molecule featuring both an ether linkage and a reactive primary alkyl bromide. This unique combination of functional groups makes it a versatile building block in organic synthesis, primarily serving as an alkylating agent to introduce the butoxyethyl moiety into a variety of molecular scaffolds. Its applications span from the synthesis of functionalized ethers and amines to its potential use as a linker in the development of chemical probes and pharmacologically active molecules. This guide provides a comprehensive overview of its synthesis, key reactions, potential applications, and detailed experimental protocols, supported by quantitative data and spectroscopic information.

Introduction

The strategic introduction of specific functional groups is a cornerstone of modern organic synthesis, enabling the precise tuning of a molecule's physicochemical properties. 1-(2-Bromoethoxy)butane offers a straightforward method for incorporating a flexible and moderately lipophilic butoxyethyl chain. The ether oxygen can influence solubility and hydrogen bond accepting capabilities, while the terminal butyl group increases lipophilicity. The primary alkyl bromide provides a reactive handle for nucleophilic substitution reactions, making it a valuable reagent for researchers in organic synthesis, medicinal chemistry, and materials science.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 1-(2-Bromoethoxy)butane is essential for its effective use and characterization in synthetic protocols.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₃BrO |

| Molecular Weight | 181.07 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Predicted to be in the range of 180-200 °C |

| Density | Predicted to be ~1.2 g/cm³ |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(2-Bromoethoxy)butane, based on typical values for similar compounds.[1][2][3][4]

¹H NMR (Proton Nuclear Magnetic Resonance) [1][2][3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | Triplet | 2H | -O-CH₂-CH₂-Br |

| ~3.65 | Triplet | 2H | -O-CH₂-CH₂-Br |

| ~3.50 | Triplet | 2H | -O-CH₂-CH₂CH₂CH₃ |

| ~1.55 | Sextet | 2H | -O-CH₂-CH₂-CH₂CH₃ |

| ~1.35 | Sextet | 2H | -O-CH₂CH₂-CH₂-CH₃ |

| ~0.90 | Triplet | 3H | -O-CH₂CH₂CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [4][5][6]

| Chemical Shift (δ, ppm) | Assignment |

| ~71 | -O-CH₂-CH₂-Br |

| ~70 | -O-CH₂-CH₂CH₂CH₃ |

| ~32 | -CH₂-Br |

| ~31 | -O-CH₂-CH₂-CH₂CH₃ |

| ~19 | -O-CH₂CH₂-CH₂-CH₃ |

| ~14 | -O-CH₂CH₂CH₂-CH₃ |

Mass Spectrometry (MS) [7][8][9][10]

| m/z | Fragmentation |

| 180/182 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 123/125 | [M - C₄H₉]⁺ |

| 101 | [M - Br]⁺ |

| 57 | [C₄H₉]⁺ (Base peak) |

Infrared (IR) Spectroscopy [1][11]

| Wavenumber (cm⁻¹) | Vibration |

| 2960-2850 | C-H stretch (alkyl) |

| 1465 | C-H bend (methylene) |

| 1380 | C-H bend (methyl) |

| 1120-1050 | C-O stretch (ether) |

| 650-550 | C-Br stretch |

Synthesis of 1-(2-Bromoethoxy)butane

The most common and efficient method for the synthesis of 1-(2-Bromoethoxy)butane is the Williamson ether synthesis. This involves the reaction of a butoxide salt with an excess of a 1,2-dihaloethane, typically 1,2-dibromoethane.

Synthetic Pathway

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Butan-1-ol

-

Sodium hydride (60% dispersion in mineral oil)

-

1,2-Dibromoethane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF.

-

Carefully add sodium hydride (1.1 equivalents) to the THF with stirring.

-

Cool the suspension to 0 °C and add butan-1-ol (1.0 equivalent) dropwise.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

-

Add an excess of 1,2-dibromoethane (3.0-5.0 equivalents) to the reaction mixture.

-

Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting butoxide is consumed.

-

Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by fractional distillation to yield 1-(2-Bromoethoxy)butane.

Quantitative Data:

-

Typical Yield: 60-75%

-

Reaction Time: 4-8 hours

Potential Applications in Organic Synthesis

1-(2-Bromoethoxy)butane serves as a versatile alkylating agent in a variety of nucleophilic substitution reactions.

O-Alkylation of Phenols (Williamson Ether Synthesis)

A primary application of 1-(2-Bromoethoxy)butane is the synthesis of aryl butoxyethyl ethers via the Williamson ether synthesis.[12][13][14][15] This reaction is fundamental in modifying the properties of phenolic compounds, for instance, to increase their lipophilicity or to introduce a linker for further functionalization.

Materials:

-

4-Nitrophenol

-

1-(2-Bromoethoxy)butane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 4-nitrophenol (1.0 equivalent), anhydrous K₂CO₃ (2.0 equivalents), and anhydrous DMF.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-(2-Bromoethoxy)butane (1.2 equivalents) to the reaction mixture.

-

Heat the reaction to 80 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

-

Typical Yield: 85-95%

-

Reaction Time: 6-12 hours

N-Alkylation of Amines

1-(2-Bromoethoxy)butane can be used to alkylate primary and secondary amines to introduce the butoxyethyl group. This modification can be useful in drug development to alter the pharmacokinetic properties of a lead compound.[16][17][18][19]

Materials:

-

Aniline

-

1-(2-Bromoethoxy)butane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a sealed tube, combine aniline (1.0 equivalent), 1-(2-Bromoethoxy)butane (1.1 equivalents), and K₂CO₃ (1.5 equivalents) in acetonitrile.

-

Heat the reaction mixture to 100 °C for 12-18 hours.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data:

-

Typical Yield: 70-85%

-

Reaction Time: 12-18 hours

S-Alkylation of Thiols

The reaction of 1-(2-Bromoethoxy)butane with thiols provides a direct route to butoxyethyl thioethers. Thioethers are important functional groups in medicinal chemistry and materials science.[20][21]

Materials:

-

Thiophenol

-

Sodium hydride (60% dispersion in mineral oil)

-

1-(2-Bromoethoxy)butane

-

Anhydrous THF

-

Saturated aqueous NH₄Cl

-

Diethyl ether

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a solution of thiophenol (1.0 equivalent) in anhydrous THF at 0 °C, add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir until gas evolution ceases.

-

Add 1-(2-Bromoethoxy)butane (1.1 equivalents) and stir the reaction at room temperature overnight.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer.

-

Purify the crude product by column chromatography.

Quantitative Data:

-

Typical Yield: >90%

-

Reaction Time: 12-16 hours

Synthesis of Functionalized Crown Ethers and Surfactants

The butoxyethyl moiety can be incorporated into more complex structures such as crown ethers and surfactants.[22][23][24][25][26] In crown ether synthesis, the bromoethoxybutane can act as a precursor to a diol for macrocyclization. In surfactant synthesis, it can be used to introduce a tailored hydrophilic-lipophilic balance.

Applications in Drug Development and Chemical Biology

The ability to introduce the butoxyethyl group makes 1-(2-Bromoethoxy)butane a potentially valuable tool in drug discovery and chemical biology.

Modification of Bioactive Molecules

The alkylation of existing pharmacophores with the butoxyethyl group can be used to modulate their biological activity, solubility, and pharmacokinetic profiles. For example, the herbicide Triclopyr is formulated as its butoxyethyl ester to enhance its efficacy.[7][10][27][28]

Use as a Linker for Chemical Probes

The bifunctional nature of 1-(2-Bromoethoxy)butane allows for its potential use as a linker in the construction of chemical probes.[14][15][29][30] The bromine can be displaced by a nucleophilic reporter group (e.g., a fluorophore or biotin derivative), while the butoxy end can be attached to a ligand that targets a specific biomolecule.

Conclusion

1-(2-Bromoethoxy)butane is a versatile and valuable reagent in organic synthesis. Its primary role as an alkylating agent in S(_N)2 reactions allows for the straightforward introduction of the butoxyethyl moiety into a wide range of molecules. The experimental protocols and data presented in this guide demonstrate its utility in the synthesis of functionalized ethers, amines, and thioethers. Its potential applications in the development of pharmacologically active compounds and chemical probes highlight its significance for researchers in medicinal chemistry and chemical biology. As with any reactive alkylating agent, appropriate safety precautions should be taken during its handling and use.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. compoundchem.com [compoundchem.com]

- 4. compoundchem.com [compoundchem.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 11. fiveable.me [fiveable.me]

- 12. community.wvu.edu [community.wvu.edu]

- 13. francis-press.com [francis-press.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 16. lab-chemicals.com [lab-chemicals.com]

- 17. KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline - Google Patents [patents.google.com]

- 18. media.neliti.com [media.neliti.com]

- 19. jocpr.com [jocpr.com]

- 20. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 21. US4754072A - Preparation of thiophenols from phenols - Google Patents [patents.google.com]

- 22. Direct synthetic routes to functionalised crown ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 23. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 24. Novel Crown Ether-Functionalized Fusidic Acid Butyl Ester: Synthesis, Biological Evaluation, In Silico ADMET, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. neutronco.com [neutronco.com]

- 26. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. CN102295597A - Preparation method of triclopyr butoxyethyl ester - Google Patents [patents.google.com]

- 29. Direct synthetic routes to functionalised crown ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Diethyl ether(60-29-7) 1H NMR spectrum [chemicalbook.com]

Navigating the Unknown: A Technical Guide to the Safe Handling of 1-(2-Bromoethoxy)butane and Related Haloalkanes

Disclaimer: A comprehensive search for a specific Safety Data Sheet (SDS) and detailed toxicological information for 1-(2-Bromoethoxy)butane did not yield a dedicated and verified document for this specific chemical entity. The information presented herein is aggregated from data on closely related compounds, primarily 1-[2-(2-bromoethoxy)ethoxy]butane, and general safety protocols for haloalkanes. This guide is intended for experienced researchers, scientists, and drug development professionals and should be used as a supplementary resource to a thorough risk assessment conducted by qualified personnel. It is not a substitute for a substance-specific SDS.

Introduction: Understanding the Hazard Landscape

1-(2-Bromoethoxy)butane belongs to the class of bromoalkanes, which are known to be reactive and potentially hazardous. The presence of a bromine atom, an ether linkage, and a butane chain suggests that this compound may exhibit properties of alkylating agents and ethers, warranting careful handling to minimize exposure and risk. Due to the lack of specific toxicological data, a precautionary approach is paramount. This guide provides a framework for safe handling, drawing parallels from structurally similar compounds and established laboratory safety principles.

Physicochemical Properties (of a related compound)

| Property | Value | Source |

| Molecular Formula | C₈H₁₇BrO₂ | LookChem[1], PubChem[2] |

| Molecular Weight | 225.12 g/mol | LookChem[1], PubChem[2] |

| Boiling Point | 244.5°C at 760 mmHg | LookChem[1] |

| Flash Point | 90.1°C | LookChem[1] |

| Density | 1.207 g/cm³ | LookChem[1] |

| Vapor Pressure | 0.0473 mmHg at 25°C | LookChem[1] |

| Refractive Index | 1.452 | LookChem[1] |

Hazard Identification and Classification (General for Bromoalkanes)

While a specific GHS classification for 1-(2-Bromoethoxy)butane is unavailable, bromoalkanes are generally considered to be:

-

Flammable: Many are flammable liquids and vapors.

-

Irritants: Can cause skin, eye, and respiratory irritation.

-

Harmful if Swallowed or Inhaled: Toxicity can vary, but caution is advised.

-

Potential Alkylating Agents: May have mutagenic or carcinogenic properties.

Experimental Protocols: A Framework for Safe Handling

Given the lack of specific experimental data, the following protocols are based on best practices for handling potentially hazardous liquid chemicals in a research setting.

Engineering Controls

-

Fume Hood: All handling of 1-(2-Bromoethoxy)butane, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before and during use.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.

Handling and Storage

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Use non-sparking tools and equipment.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Wash hands thoroughly after handling.

-

First Aid Measures (General)

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Procedures

-

Spill: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For larger spills, evacuate the area and contact emergency response personnel.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

Logical Workflow for Handling Potentially Hazardous Chemicals

The following diagram illustrates a general workflow for the safe handling of a chemical with unknown or incomplete safety data, such as 1-(2-Bromoethoxy)butane.

Caption: General workflow for handling potentially hazardous chemicals.

Conclusion

The safe handling of 1-(2-Bromoethoxy)butane requires a cautious and informed approach, especially in the absence of specific safety and toxicological data. Researchers and professionals must rely on a thorough understanding of the potential hazards associated with the bromoalkane class of compounds, implement robust engineering controls and personal protective equipment, and follow stringent handling protocols. The principles and generalized procedures outlined in this guide provide a foundation for developing a comprehensive safety plan for working with this and other novel chemical entities. Always prioritize safety and consult with institutional safety officers before commencing any work.

References

An In-depth Technical Guide to 1-(2-Bromoethoxy)butane: Synthesis and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)butane (CAS No. 6550-99-8), a bromoalkyl ether of interest in organic synthesis. Due to a lack of specific information in publicly available scientific literature regarding its initial discovery and historical development, this document focuses on its physicochemical properties and a detailed, plausible synthetic protocol based on the well-established Williamson ether synthesis. This guide is intended to serve as a valuable resource for researchers utilizing or planning to synthesize 1-(2-Bromoethoxy)butane in a laboratory setting.

Introduction

1-(2-Bromoethoxy)butane is a bifunctional organic molecule containing both an ether linkage and a reactive bromo group. This structure makes it a potentially useful building block in organic synthesis, allowing for the introduction of a butoxyethyl moiety into various molecular scaffolds. The terminal bromine atom can readily participate in nucleophilic substitution and coupling reactions, making it a versatile reagent for the synthesis of more complex molecules, including potential pharmaceutical intermediates. While its specific applications are not widely documented, its structure is analogous to other bromoalkyl ethers used in various fields of chemical research.

Physicochemical Properties

The known physicochemical properties of 1-(2-Bromoethoxy)butane are summarized in the table below. This data has been compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 6550-99-8 | N/A |

| Molecular Formula | C₆H₁₃BrO | N/A |

| Molecular Weight | 181.07 g/mol | N/A |

| Boiling Point | 178.7 °C at 760 mmHg | N/A |

| Appearance | Not specified | N/A |

| Purity | Typically ≥95% | N/A |

Note: Due to the limited availability of published data, some physical properties such as density, refractive index, and melting point are not available.

Synthesis of 1-(2-Bromoethoxy)butane

The synthesis of 1-(2-Bromoethoxy)butane can be effectively achieved via the Williamson ether synthesis. This classic and robust method involves the reaction of a sodium alkoxide with a dihaloalkane. In this proposed synthesis, sodium butoxide is reacted with an excess of 1,2-dibromoethane.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 1-(2-Bromoethoxy)butane.

Proposed Experimental Protocol

This protocol is based on established procedures for the Williamson ether synthesis of analogous bromoalkyl ethers.

Materials:

-

Sodium metal

-

Anhydrous n-butanol

-

1,2-Dibromoethane (excess)

-

Anhydrous diethyl ether

-

Distilled water

-

Saturated aqueous sodium bicarbonate solution

-